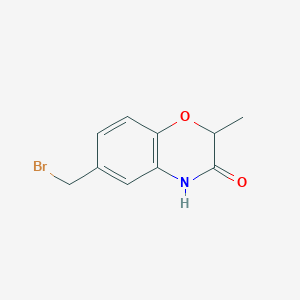

6-(bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

6-(Bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused with a 1,4-oxazine ring. Key features include:

- Substituents: A bromomethyl (–CH₂Br) group at position 6 and a methyl (–CH₃) group at position 2.

- Reactivity: The bromomethyl group enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions, particularly in medicinal chemistry for alkylation or functionalization .

- Synthetic Utility: Brominated benzoxazines are often precursors for cross-coupling reactions or further derivatization to enhance bioactivity .

Properties

IUPAC Name |

6-(bromomethyl)-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSXPNWTMSSYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

6-(bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound belonging to the benzoxazine class. Benzoxazines have diverse applications in materials science, pharmaceuticals, and organic synthesis. The compound is characterized by a bromomethyl group attached to a benzoxazine ring.

Chemical Structure and Properties

this compound has a molecular formula of C10H10BrN1O2 and a molecular weight of approximately 242.09 g/mol. The presence of bromine and nitrogen functional groups contributes to the compound's reactivity and biological activity.

Preparation Methods

The synthesis of this compound typically involves brominating a suitable precursor. A common method involves brominating 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction occurs in an organic solvent such as carbon tetrachloride or chloroform under reflux conditions. Industrial production may involve similar bromination reactions on a larger scale, with the potential use of continuous flow reactors and green chemistry approaches.

Scientific Research Applications

this compound has several applications in scientific research:

- Chemistry It is used as a building block in organic synthesis for preparing more complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Industry It is utilized in developing advanced materials like polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially modifying the function and activity of proteins, nucleic acids, and other biomolecules.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzoxazine Derivatives

Substituent Variations and Their Impacts

Key Observations :

- Halogenation: Bromine or bromomethyl groups (e.g., target compound) increase molecular weight (e.g., 314.18 g/mol for the target vs. 245.10 g/mol for 6-bromo analog ) and reactivity compared to hydroxyl/methoxy substituents in natural benzoxazinoids (DIMBOA).

- Bioactivity : Piperidine-carbonyl derivatives () show specificity toward enzyme targets, contrasting with the broader cytotoxicity of brominated analogs.

Pharmacological Activity Comparison

Critical Analysis :

- Natural benzoxazinoids (e.g., DIMBOA) lack synthetic halogenation but exhibit ecological roles, whereas synthetic analogs prioritize target-specific bioactivity .

Stability and Reactivity

- Brominated vs. Natural Derivatives : Bromomethyl-substituted compounds (e.g., target) are more reactive but less stable under basic conditions compared to glycosylated natural analogs (e.g., DIMBOA-Glc) .

- Synthetic Accessibility: The target compound can be synthesized via bromination of 6-methyl precursors, while natural benzoxazinoids require enzymatic pathways (e.g., Bx genes in plants) .

Solubility and Bioavailability

Biological Activity

6-(Bromomethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

The compound features a bromomethyl group at the 6-position and a methyl group at the 2-position of the benzoxazine ring system. Its molecular formula is CHBrNO, with a molecular weight of approximately 242.09 g/mol. The presence of halogen and nitrogen functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various benzoxazine derivatives possess antibacterial and antifungal activities against a range of pathogens. For instance:

| Compound | Activity | Pathogen |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| This compound | Antifungal | Candida albicans |

These findings suggest that modifications to the benzoxazine structure can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer activity of 3,4-dihydro-2H-1,4-benzoxazines has been explored extensively. A series of studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically:

- Mechanism : The compound may interact with cellular pathways involved in cancer progression.

- Case Study : In vitro studies revealed that certain benzoxazine derivatives inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The structure of benzoxazine derivatives significantly influences their biological activities. For example, variations in substituents at different positions can lead to enhanced receptor binding or altered pharmacokinetic properties. In particular:

- Substituents at Position 2 : Methyl and halogen substitutions have been shown to increase affinity for serotonin receptors, suggesting potential applications in treating neurological disorders .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Benzoxazine Ring : Reaction between an ortho-amino phenol and an aldehyde.

- Bromination : The introduction of bromomethyl groups can be achieved through electrophilic bromination techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.